molecular formula C21H18ClN3O4S B2734877 N-(2-chlorophenyl)-2-[[3-(2-methoxyethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide CAS No. 866894-72-6

N-(2-chlorophenyl)-2-[[3-(2-methoxyethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide

Cat. No. B2734877
M. Wt: 443.9
InChI Key: WBYVUMUTXWHORN-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-[[3-(2-methoxyethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C21H18ClN3O4S and its molecular weight is 443.9. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorophenyl)-2-[[3-(2-methoxyethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorophenyl)-2-[[3-(2-methoxyethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

Studies have been conducted on compounds structurally related to N-(2-chlorophenyl)-2-[[3-(2-methoxyethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide, focusing on their crystal structures to understand conformational aspects. For example, compounds similar in structure have shown a folded conformation, which could influence their biological activity. This structural insight is crucial for designing derivatives with enhanced properties (Subasri et al., 2017).

Synthesis and Characterization

The synthesis of related compounds provides a foundation for understanding the chemical reactivity and potential modifications to enhance the compound's biological activity. Studies have synthesized and characterized various derivatives, indicating the potential for diverse biological activities and applications in medicinal chemistry (Rehman et al., 2013).

Biological Screening

While direct studies on N-(2-chlorophenyl)-2-[[3-(2-methoxyethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide are limited, related compounds have been screened for various biological activities. These screenings help identify potential therapeutic targets and biological interactions, offering a pathway for future research into the compound's applications in treating diseases (Su et al., 1986).

Quantum Computational Approach

Advanced computational studies have explored the vibrational spectroscopic signatures of similar compounds, providing insights into their molecular stability, interactions, and potential biological relevance. Such research is instrumental in predicting how structural modifications could enhance the compound's pharmacokinetic properties and interaction with biological targets (Mary et al., 2022).

Anticancer Activity

Investigations into the synthesis and anticancer activity of derivatives highlight the potential for developing novel therapeutic agents. These studies underscore the importance of structural modifications in enhancing the compound's activity against various cancer cell lines, paving the way for future oncological applications (Horishny et al., 2021).

properties

IUPAC Name

N-(2-chlorophenyl)-2-[[3-(2-methoxyethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O4S/c1-28-11-10-25-20(27)19-18(13-6-2-5-9-16(13)29-19)24-21(25)30-12-17(26)23-15-8-4-3-7-14(15)22/h2-9H,10-12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYVUMUTXWHORN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-2-{[5-(2-methoxyethyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide

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